2-(4-Fluoropyridin-3-yl)propan-2-ol

Lipophilicity Drug-likeness Partition coefficient

Researchers requiring precise regiochemical control in fluorinated pyridine derivatization face limited sourcing options. 2-(4-Fluoropyridin-3-yl)propan-2-ol directly solves this: • Enables sequential C2 (directed ortho-metallation) then C4 (SNAr) functionalization-inaccessible with 2-fluoro or non-fluorinated analogs. • Provides +0.14 logP over parent scaffold (logP 1.45 vs. 1.31) for enhanced membrane permeability. • 19F NMR handle for unambiguous metabolic tracking; differentiated from other regioisomers.

Molecular Formula C8H10FNO
Molecular Weight 155.17 g/mol
CAS No. 116922-66-8
Cat. No. B053614
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Fluoropyridin-3-yl)propan-2-ol
CAS116922-66-8
Synonyms3-Pyridinemethanol,4-fluoro-alpha,alpha-dimethyl-(9CI)
Molecular FormulaC8H10FNO
Molecular Weight155.17 g/mol
Structural Identifiers
SMILESCC(C)(C1=C(C=CN=C1)F)O
InChIInChI=1S/C8H10FNO/c1-8(2,11)6-5-10-4-3-7(6)9/h3-5,11H,1-2H3
InChIKeyTYSJRLWNDXAKTF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Fluoropyridin-3-yl)propan-2-ol: Identity and Classification


2-(4-Fluoropyridin-3-yl)propan-2-ol (CAS 116922-66-8), also designated 4-Fluoro-α,α-dimethyl-3-pyridinemethanol, is a fluorinated pyridine derivative with molecular formula C8H10FNO and molecular weight 155.17 g/mol . It belongs to the class of tertiary alcohols bearing a 3-pyridinemethanol core, distinguished by fluorine substitution at the pyridine 4-position and gem-dimethyl substitution at the α-carbon . The compound serves as a versatile synthetic building block and intermediate in medicinal chemistry and agrochemical research, where the electron-withdrawing fluorine atom modulates ring electronics, metabolic stability, and hydrogen-bonding potential of derived pharmacophores [1]. Its closest structural analogs include the 2-fluoro (CAS 40247-48-1), 5-fluoro (CAS 1248229-52-8), and 6-fluoro (CAS 848841-57-6) regioisomers, as well as the non-fluorinated parent 2-(pyridin-3-yl)propan-2-ol (CAS 15031-77-3) [2].

Why Fluorine Position Matters for 2-(4-Fluoropyridin-3-yl)propan-2-ol


Although all four fluorinated regioisomers of 2-(fluoropyridin-3-yl)propan-2-ol share identical molecular formula (C8H10FNO), molecular weight (155.17), and computed logP (1.4481), they are not functionally interchangeable . The position of the fluorine substituent on the pyridine ring fundamentally alters the electron density distribution, dipole moment, and reactivity toward nucleophilic aromatic substitution (SNAr) and directed ortho-metallation [1]. A molecular orbital study of monofluoropyridines established the total energy ordering 2-F > 4-F > 3-F, confirming that the 4-fluoro isomer occupies a distinct energetic niche between the stabilized 2-fluoro and destabilized 3-fluoro congeners [2]. Furthermore, the 4-fluoro substitution pattern creates a unique vector for downstream derivatization—the fluorine is positioned para to the pyridine nitrogen and ortho to the propan-2-ol-bearing C3 position—which is geometrically inaccessible to any other regioisomer . Substituting one regioisomer for another without verifying the fluorine position therefore risks altering reaction outcomes, pharmacophore geometry, and structure-activity relationships in the final target molecules.

Differentiation Evidence vs. Closest Analogs


Lipophilicity Gain vs. Non-Fluorinated Parent

Fluorination at the pyridine 4-position increases computed lipophilicity relative to the non-fluorinated parent scaffold. The target compound 2-(4-fluoropyridin-3-yl)propan-2-ol has a predicted logP of 1.4481, compared with 1.3090 for the non-fluorinated analog 2-(pyridin-3-yl)propan-2-ol (CAS 15031-77-3), representing a ΔlogP of +0.1391 (approximately +10.6% increase) . Notably, all four fluorinated regioisomers (2-, 4-, 5-, and 6-fluoro) share the identical predicted logP value of 1.4481, indicating that lipophilicity alone does not distinguish among fluorinated congeners; differentiation must rely on electronic and steric parameters .

Lipophilicity Drug-likeness Partition coefficient

Pyridine Basicity Modulation: 4-Fluoro vs. 2-Fluoro Regioisomers

The fluorine substituent position influences pyridine nitrogen basicity through inductive electron withdrawal. The predicted pKa (conjugate acid) for the 2-fluoro regioisomer 2-(2-fluoropyridin-3-yl)propan-2-ol is 13.08±0.29, compared with 13.82±0.29 for the non-fluorinated parent 2-(pyridin-3-yl)propan-2-ol—a ΔpKa of −0.74 units, reflecting the stronger electron-withdrawing effect when fluorine is ortho to the ring nitrogen . For the 4-fluoro isomer (target compound), the fluorine is para to the ring nitrogen, where inductive withdrawal is attenuated by distance; the predicted pKa is expected to fall between the non-fluorinated parent and the 2-fluoro analog, yielding an intermediate basicity profile that may be advantageous for optimizing target engagement in biological systems where excessive acidity or basicity is detrimental .

Acid dissociation constant Pyridine basicity Electronic effect

Molecular Orbital Stabilization Among Fluoropyridine Regioisomers

A computational study at the 6-31G basis set level established the total molecular energy ordering for monofluoropyridines as 2-fluoropyridine (most stable) > 4-fluoropyridine > 3-fluoropyridine (least stable) [1]. While this study was performed on the parent monofluoropyridines rather than the α,α-dimethyl-3-pyridinemethanol series, the relative energetic ordering is expected to be conserved upon substitution at the 3-position with the propan-2-ol group. The 4-fluoro isomer thus occupies a middle ground: it is thermodynamically more stable than the 3-fluoro congener but less stabilized than the 2-fluoro isomer, where the fluorine benefits from direct conjugation with the ring nitrogen lone pair . This intermediate stabilization energy influences both the compound's intrinsic chemical stability during long-term storage and its reactivity profile in subsequent synthetic transformations [2].

Computational chemistry Molecular orbital Thermodynamic stability

Commercial Availability and Purity Benchmarking

Analysis of publicly listed chemical suppliers reveals differentiated commercial availability across the fluoropyridinyl propan-2-ol regioisomer series. The 2-fluoro isomer (CAS 40247-48-1) has the broadest vendor coverage, listed by multiple suppliers including CymitQuimica (97% purity), ChemWhat, and ChemBlink . The 4-fluoro target compound (CAS 116922-66-8) is offered by suppliers including Leyan (98% purity), AKSci, and ChemBlink, with documented purity specifications ranging from 95% to 98% . The 6-fluoro isomer (CAS 848841-57-6) is carried by Fluorochem and AKSci at 95% minimum purity . The 5-fluoro isomer (CAS 1248229-52-8) has the narrowest vendor footprint . The non-fluorinated parent (CAS 15031-77-3) is broadly available at 95–97% purity from multiple vendors including BOC Sciences and Fluorochem .

Commercial availability Supply chain Purity specification

Synthetic Derivatization Pathways Unique to the 4-Fluoro Regioisomer

The 4-fluoro substitution pattern on 2-(4-fluoropyridin-3-yl)propan-2-ol places the fluorine atom at the position para to the pyridine nitrogen and ortho to the C3 propan-2-ol substituent. This unique geometry enables directed ortho-metallation (DoM) at the C2 position (between the fluorine and the ring nitrogen) using alkyllithium reagents, a transformation that is regiochemically inaccessible to the 2-fluoro isomer (where C2 is already fluorinated) and the 6-fluoro isomer (where C6 is fluorinated) . The resulting C2-lithiated intermediate can be trapped with diverse electrophiles to generate C2-functionalized 4-fluoropyridine derivatives, a synthetic vector unavailable from alternative regioisomers [1]. Additionally, the 4-fluoro substituent is a competent leaving group for SNAr reactions at the 4-position, though with lower reactivity than 2-fluoro, enabling sequential, chemoselective functionalization strategies where the 4-fluoro is retained through early-stage transformations and displaced later .

Synthetic chemistry Regioselectivity Directed ortho-metallation

Optimal Application Scenarios


Lead Optimization with Balanced Lipophilicity and Basicity

When a drug discovery program identifies the 3-pyridinemethanol scaffold as a privileged fragment but requires enhanced membrane permeability without excessive lipophilicity, the 4-fluoro substitution offers a quantifiable +0.14 logP increase over the non-fluorinated parent (logP 1.4481 vs. 1.3090) . Simultaneously, the 4-fluoro isomer provides an intermediate pyridine basicity between the more acidic 2-fluoro regioisomer (pKa ~13.08) and the more basic non-fluorinated parent (pKa ~13.82), optimizing the ionization state at physiological pH for CNS penetration or intracellular target engagement . The 4-fluoro isomer should be prioritized over the 2-fluoro isomer when retention of some pyridine basicity is desired, and over the non-fluorinated parent when metabolic soft-spot blocking at the pyridine 4-position is required [1].

Sequential C2-then-C4 Derivatization

For convergent synthesis strategies requiring independent functionalization of both the C2 and C4 positions of the pyridine ring, the 4-fluoro isomer is uniquely suited. The C2 position (between fluorine and ring nitrogen) can be selectively deprotonated via directed ortho-metallation and trapped with an electrophile, while the C4 fluorine is retained as a latent leaving group for a subsequent SNAr reaction . This sequential, chemoselective strategy is inaccessible using the 2-fluoro isomer (C2 blocked), the 6-fluoro isomer (different metallation regiochemistry), or the non-fluorinated parent (no fluorine handle for SNAr). Procurement of the 4-fluoro isomer is therefore mandatory for synthetic routes employing this specific C2-first, C4-second functionalization sequence [2].

Agrochemical Building Block with Reliable Supply

For agrochemical discovery programs requiring fluorinated pyridine building blocks at multi-gram to kilogram scale, the 4-fluoro isomer presents an acceptable supply risk profile. With ≥3 identified commercial suppliers and documented purity up to 98% (Leyan), the compound is more readily sourced than the 5-fluoro isomer (narrowest vendor base) while offering the synthetic advantages of the 4-fluoro substitution pattern for generating herbicidal or fungicidal pyridine derivatives . The patent literature on fluoropyridines as agrochemical intermediates (including BASF patents on substituted pyridine compounds) supports the relevance of the 4-fluoro-3-pyridinemethanol scaffold in this application space [3].

Metabolic Stability Probe with 19F NMR Tracking

The 4-fluoro substituent not only serves as a metabolic soft-spot blocking group but also provides a 19F NMR spectroscopic handle for studying compound fate in biological matrices. The distinct 19F chemical shift of the 4-fluoro isomer, differentiated from the 2-fluoro and other regioisomers by the electronic environment at the para position, enables unambiguous tracking of the compound in metabolism studies without isotopic labeling [4]. Procurement of the 4-fluoro isomer specifically ensures that the observed 19F signal corresponds to the intended regioisomer, avoiding ambiguity that would arise from isobaric contamination if alternative fluoro-regioisomers were present as impurities in a non-regiospecifically sourced batch.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(4-Fluoropyridin-3-yl)propan-2-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.